molecular formula C20H21NO2 B1238606 (E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one

(E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one

Cat. No. B1238606
M. Wt: 307.4 g/mol
InChI Key: GXTSCSPSZPDOSU-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-1-[4-(4-morpholinyl)phenyl]-2-propen-1-one is a member of chalcones.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis and Molecular Structure :

    • Research demonstrates a one-pot synthesis technique for enaminones, including morpholine derivatives, emphasizing simplicity and efficiency without the need for column purification or separation of intermediates. X-ray diffraction and NMR techniques were employed for structural analysis (Barakat et al., 2020).
  • Crystal Structure of Related Compounds :

    • The study on dimethomorph, a morpholine fungicide, included structural analysis through X-ray crystallography, revealing insights into intermolecular interactions and molecular geometry (Kang et al., 2015).

Chemical and Biological Activities

  • Antimicrobial Activity :

    • Synthesis of morpholinoquinolin derivatives, including morpholine compounds, showed significant in vitro antimicrobial activity against various bacterial and fungal organisms (Subrahmanyam & Anna, 2019).
  • Antitumor Activity :

    • Novel tertiary aminoalkanol hydrochlorides derived from morpholine showed promising antitumor activity in vitro, highlighting potential therapeutic applications (Isakhanyan et al., 2016).
  • Antiproliferative Agents :

    • A series of morpholine-based chalcone derivatives exhibited significant antiproliferative activity against certain cancer cell lines, suggesting their potential as anticancer agents (Aktar et al., 2018).
  • QSAR Analysis for Antioxidant Activities :

    • QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives identified molecular descriptors influencing antioxidant activity, aiding in the design of new antioxidants (Drapak et al., 2019).
  • Synthesis and Evaluation for Antimicrobial Activities :

    • Novel synthesized morpholine compounds were evaluated for their antimicrobial properties, offering insights into their potential use in combating bacterial infections (Balaji et al., 2017).

properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-3-(3-methylphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H21NO2/c1-16-3-2-4-17(15-16)5-10-20(22)18-6-8-19(9-7-18)21-11-13-23-14-12-21/h2-10,15H,11-14H2,1H3/b10-5+

InChI Key

GXTSCSPSZPDOSU-BJMVGYQFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCOCC3

SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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